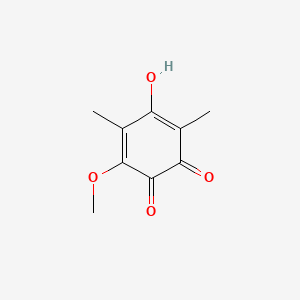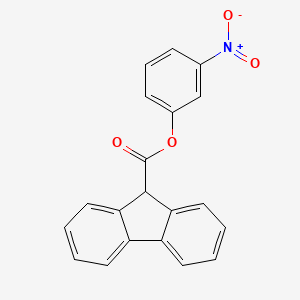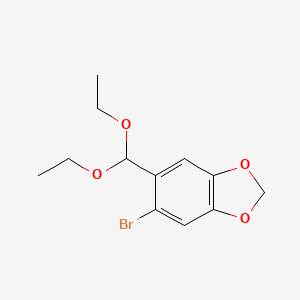
5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole is a chemical compound that belongs to the benzodioxole family. This compound is characterized by the presence of a bromine atom at the 5th position and a diethoxymethyl group at the 6th position on the benzodioxole ring. Benzodioxoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid . The reaction is carried out at room temperature to ensure selective bromination at the 5th position.
After bromination, the diethoxymethyl group can be introduced through a reaction with diethoxymethane in the presence of a strong acid catalyst such as hydrochloric acid . The reaction is typically conducted under reflux conditions to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of 5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput .
化学反応の分析
Types of Reactions
5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The diethoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the diethoxymethyl group to a hydroxyl group.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of 5-substituted benzodioxoles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
科学的研究の応用
5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole has several applications in scientific research:
作用機序
The mechanism of action of 5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The bromine atom and diethoxymethyl group contribute to its reactivity and ability to form covalent bonds with biological molecules . This interaction can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects .
類似化合物との比較
Similar Compounds
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Known for its electron-transfer activity and radical properties.
5-Bromoindole: Used in the synthesis of various indole derivatives with biological activities.
5-Bromo-6-methyl imidazopyrazine: Investigated for its potential as a pharmaceutical intermediate.
Uniqueness
5-Bromo-6-(diethoxymethyl)-2H-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
78265-25-5 |
|---|---|
分子式 |
C12H15BrO4 |
分子量 |
303.15 g/mol |
IUPAC名 |
5-bromo-6-(diethoxymethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C12H15BrO4/c1-3-14-12(15-4-2)8-5-10-11(6-9(8)13)17-7-16-10/h5-6,12H,3-4,7H2,1-2H3 |
InChIキー |
BNJKUUKZFDSDIW-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1=CC2=C(C=C1Br)OCO2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


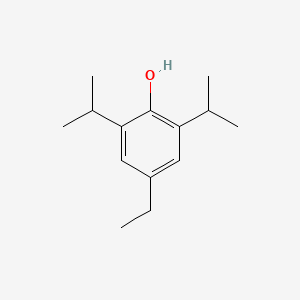

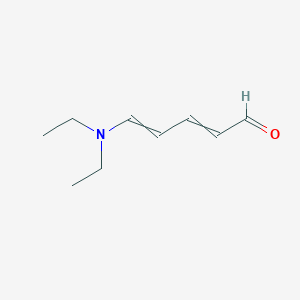
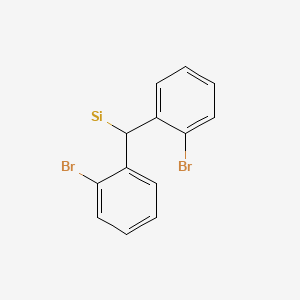

![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
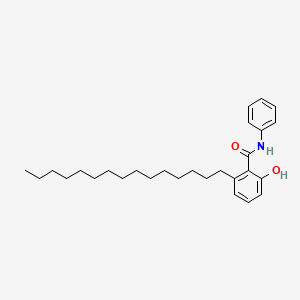



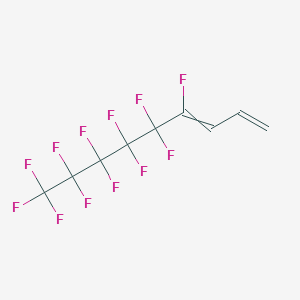
![5'-O-Acetyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine](/img/structure/B14450003.png)
